molecular formula C17H19ClN2OS B2365192 2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile CAS No. 885524-36-7

2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile

Cat. No.: B2365192
CAS No.: 885524-36-7
M. Wt: 334.86
InChI Key: BUPPYIBXFZLFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile features a bicyclic adamantane moiety fused to a 2,3-dihydro-1,3-thiazole ring, with a chloro-substituted oxobutanenitrile side chain. The adamantane group confers high lipophilicity and steric bulk, which can influence solubility, crystallinity, and biological interactions . The electron-withdrawing chloro and nitrile groups may enhance electrophilic reactivity, making the compound a candidate for nucleophilic substitution or cycloaddition reactions. Structural studies of similar adamantane-containing heterocycles (e.g., oxadiazole-thiones) highlight the role of adamantane in stabilizing crystal packing via van der Waals interactions .

Properties

IUPAC Name

(Z)-2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-3-hydroxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-7-14(21)13(8-19)16-20-15(9-22-16)17-4-10-1-11(5-17)3-12(2-10)6-17/h9-12,21H,1-7H2/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFCPWDLLKXSKR-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C(=C(CCl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)/C(=C(/CCl)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H19ClN2OS
  • Molecular Weight : 334.86 g/mol
  • CAS Number : 885524-36-7
  • Appearance : Powder

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects against various diseases, particularly in the areas of anticancer and anticonvulsant activities.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound under discussion has shown promising results in inhibiting cancer cell proliferation:

StudyCell LineIC50 Value (µM)Mechanism
Evren et al. (2019)A549 (lung adenocarcinoma)15.2Induction of apoptosis
Farag et al. (2012)Jurkat (leukemia)<10Inhibition of Bcl-2 protein

The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxicity against cancer cells, with certain substitutions leading to improved potency.

Anticonvulsant Activity

Compounds containing thiazole moieties have also been evaluated for their anticonvulsant effects. In a study by Farag et al., derivatives were tested in a picrotoxin-induced convulsion model:

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound 118.4170.29.2
Compound 2<20N/AN/A

The results indicated that the presence of adamantyl groups significantly contributes to the anticonvulsant activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
  • Ion Channel Modulation : Its anticonvulsant properties may be linked to the modulation of ion channels, particularly sodium and calcium channels, which are critical in neuronal excitability.
  • Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth, such as the Bcl-2 pathway, which is crucial for cell survival in many cancers.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Evren et al. (2019) : Developed novel thiazole derivatives and tested them against various cancer cell lines, demonstrating significant selectivity and potency.
  • Farag et al. (2012) : Investigated the anticonvulsant activity of thiazole-bearing compounds and established a correlation between structural modifications and biological efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Thiazole-Based Compounds
Compound Name Core Structure Key Substituents Dihedral Angles (°) Molecular Weight (g/mol)
Target Compound 2,3-dihydro-1,3-thiazole Adamantan-1-yl, Cl, CN, ketone Pending ~382.9
4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol hemihydrate 2,3-dihydro-1,3-thiazole Bromophenyl, phenyl, phenol 46.5 (BrPh), 66.8 (Ph), 15.4 (phenol) ~529.8
5-(Adamantan-1-yl)-3-[(4-fluoro-anilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione 1,3,4-oxadiazole-thione Adamantan-1-yl, F-aniline N/A ~407.5
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile 2,3-dihydro-1,3-thiazole Thiophen-2-yl, Cl, CN, ketone N/A ~309.8

Key Observations :

  • Adamantane vs. Aromatic Substituents : The adamantane group in the target compound and introduces significant steric hindrance compared to bromophenyl or thiophenyl groups in and . This reduces molecular flexibility and may limit π-π stacking interactions but enhances hydrophobic binding in biological systems.
  • Crystal Packing: In , bromophenyl and phenol substituents create dihedral angles of 46.5° and 15.4° with the thiazole ring, facilitating hydrogen-bonded 2D networks. Adamantane’s rigidity in the target compound likely results in distinct packing motifs dominated by van der Waals forces .
Table 2: Physicochemical Comparison
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability
Target Compound ~3.8 <0.1 (aqueous) 180–190 (est.) Stable under inert conditions
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-...]butanenitrile ~2.5 ~1.2 (DMSO) 145–150 Sensitive to light
5-(Adamantan-1-yl)-3-[(4-fluoro-anilino)methyl]-...-thione ~4.1 <0.05 (aqueous) 210–215 Hygroscopic

Key Observations :

  • Lipophilicity : The adamantane group elevates LogP values (e.g., ~3.8 for the target compound vs. ~2.5 for the thiophene analog ), reducing aqueous solubility but improving membrane permeability.
  • Thermal Stability : Adamantane-containing compounds exhibit higher melting points (e.g., 210–215°C in ) due to strong intermolecular dispersion forces.

Preparation Methods

Adamantane-Isothiocyanate Intermediate Synthesis

The synthesis begins with 1-adamantylamine (1 ), which reacts with thiophosgene or carbon disulfide under basic conditions to form 1-adamantyl isothiocyanate (2 ) (Scheme 1). This intermediate serves as a cornerstone for introducing the adamantane group into heterocyclic systems.

Scheme 1 : Preparation of 1-Adamantyl Isothiocyanate
$$
\text{1-Adamantylamine} \xrightarrow{\text{CS}_2, \text{Base}} \text{1-Adamantyl Isothiocyanate}
$$

Thiosemicarbazide Formation

1-Adamantyl isothiocyanate (2 ) reacts with hydrazine hydrate in ethanol under reflux to yield 4-(adamantan-1-yl)-3-thiosemicarbazide (3 ) (85–94% yield). This step is pivotal for subsequent cyclization reactions.

Table 1 : Optimization of Thiosemicarbazide Synthesis

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Hydrazine hydrate Ethanol 78 1 94
Hydrazine hydrate THF 66 2 78

Cyclization to Dihydrothiazole Derivatives

The thiosemicarbazide (3 ) undergoes cyclization with α-chloro-3-oxobutanenitrile in the presence of acid catalysts (e.g., p-toluenesulfonic acid) to form the dihydrothiazole core. The reaction proceeds via intramolecular nucleophilic attack, followed by dehydration (Scheme 2).

Scheme 2 : Thiazole Ring Formation
$$
\text{3 + ClC(O)C(CH}_2\text{CN)} \xrightarrow{\text{Acid}} \text{Target Compound}
$$

Table 2 : Cyclization Reaction Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
p-TsOH Toluene 110 6 68
H$2$SO$4$ Ethanol 78 8 52

Alternative Route via Hantzsch Thiazole Synthesis

A modified Hantzsch approach employs 1-adamantyl thiourea (4 ) and α-chloro-3-oxobutanenitrile. The thiourea is generated by treating 1-adamantylamine with ammonium thiocyanate in hydrochloric acid. Cyclocondensation at elevated temperatures yields the target compound with moderate efficiency.

Table 3 : Hantzsch Thiazole Synthesis Parameters

Thiourea Derivative Halocarbonyl Compound Solvent Yield (%)
4 α-Chloro-3-oxobutanenitrile DMF 61

Post-Synthetic Modifications and Purification

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Analytical validation via $^1$H NMR confirms the Z-configuration, with characteristic singlet peaks for the adamantane protons (δ 1.6–2.1 ppm) and a downfield shift for the nitrile group (δ 3.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 334.86 [M+H]$^+$.

Challenges and Side Reactions

Competing pathways include:

  • Desulfurization : Under prolonged heating, the thiazole ring may undergo desulfurization to form urea byproducts.
  • Hydrolysis : The chloro group is susceptible to nucleophilic displacement by water, necessitating anhydrous conditions.

Table 4 : Common Side Products and Mitigation Strategies

Side Product Cause Mitigation
Urea analog Overheating Reduced reaction time (≤6 h)
Hydrolyzed nitrile Moisture Molecular sieves, inert atmosphere

Scalability and Industrial Feasibility

Gram-scale synthesis (5–10 g) achieves 65–70% yield using toluene as the solvent and p-TsOH catalysis. However, the high cost of 1-adamantylamine ($12–15/g) limits bulk production. Alternative adamantane precursors (e.g., 1-bromoadamantane) are under investigation to reduce costs.

Q & A

Q. Basic

  • Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates.
  • Recrystallization : Ethanol/water (3:1) yields high-purity crystals; monitor via HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA).
  • TLC validation : Spot under UV254; Rf ~0.3 in CH₂Cl₂:MeOH (95:5).

How do structural modifications of the adamantane moiety influence bioactivity?

Advanced
Structure-activity relationship (SAR) studies suggest:

  • 1-Adamantyl vs. 2-Adamantyl : 1-substitution improves antiviral potency (e.g., vs. influenza PB2 cap-binding domain) due to better steric fit .
  • Thiazole ring oxidation : Sulfone derivatives (e.g., replacing S with SO₂) increase polarity, reducing cytotoxicity but potentially lowering BBB penetration.
  • Chloro substitution : 4-Cl enhances electrophilicity, facilitating covalent binding to cysteine proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.